Mevinphos D6: Chemical Properties, Toxicological Mechanisms, and Analytical Applications
Mevinphos D6: Chemical Properties, Toxicological Mechanisms, and Analytical Applications
Executive Summary
Mevinphos (historically marketed as Phosdrin) is a highly toxic, broad-spectrum organophosphate insecticide. Due to its severe occupational toxicity, steep dose-response curve, and potent acetylcholinesterase (AChE) inhibitory effects, the United States Environmental Protection Agency (EPA) issued a cancellation order for all mevinphos registrations in 1994[1]. However, because of its historical global use and environmental persistence in certain matrices, mevinphos remains a critical target analyte in agricultural and environmental monitoring.
Mevinphos D6 is the stable isotope-labeled (deuterated) analogue of mevinphos. By replacing six specific hydrogen atoms with deuterium, scientists have created an ideal Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). This whitepaper explores the physicochemical properties of Mevinphos D6, the biochemical causality of its parent compound's toxicity, and provides a self-validating experimental framework for its use in modern LC-MS/MS analytical workflows.
Chemical Identity & Physicochemical Properties
Mevinphos exists as a mixture of two geometric isomers, the (E)- and (Z)-isomers, with the (E)-isomer demonstrating significantly greater biological activity[2]. In the synthesis of Mevinphos D6, the deuteration is strategically targeted at the two methoxy groups attached to the central phosphorus atom, resulting in a bis(trideuteriomethoxy) configuration[3].
Causality of Structural Design: Why deuterate the phosphate methoxy groups rather than the crotonate backbone? The carbon-deuterium (C-D) bonds on the phosphate ester are highly stable under standard aqueous extraction conditions (pH 4–8). This prevents spontaneous hydrogen-deuterium (H/D) exchange with the matrix, ensuring the integrity of the +6 Da mass shift required for accurate mass spectrometric resolution.
Table 1: Comparative Chemical Properties
| Property | Native Mevinphos | Mevinphos D6 |
| CAS Number | 7786-34-7[4] | 2470235-45-9[3] |
| Molecular Formula | C7H13O6P[4] | C7H7D6O6P[5] |
| Molecular Weight | 224.15 g/mol [4] | 230.19 g/mol [5] |
| IUPAC / Chemical Name | 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[4] | methyl 3-[bis(trideuteriomethoxy)phosphoryloxy]but-2-enoate[3] |
| Isotopic Mass Shift | N/A | +6.037 Da |
| Primary Application | Agricultural Insecticide (Banned/Restricted)[1][4] | Internal Standard for Analytical Quantification[3] |
Core Mechanism of Toxicity: Acetylcholinesterase Inhibition
Mevinphos D6 retains the exact biochemical reactivity and Toxicity Category I profile of its unlabeled counterpart[6]. The acute toxicity of mevinphos is driven by its action as a "suicide substrate" for acetylcholinesterase (AChE), a pivotal enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the cholinergic nervous system[2].
The Biochemical Pathway
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Binding and Phosphorylation: The active site of AChE contains a catalytic triad (Serine-203, Histidine-447, and Glutamate-334). Mevinphos enters the active site gorge and covalently phosphorylates the hydroxyl group of the Serine-203 residue[2].
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Cholinergic Crisis: This phosphorylation inactivates the enzyme, preventing the breakdown of ACh. The subsequent accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing paralysis and potential fatality[2].
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The "Aging" Process: Initially, the phosphorylated AChE-mevinphos complex can be reversed using strong nucleophiles like oxime antidotes (e.g., pralidoxime). However, the complex undergoes a time-dependent dealkylation known as "aging," where one of the methoxy (or trideuteriomethoxy in D6) groups is cleaved off. This leaves a negatively charged, highly stable phosphoryl-enzyme conjugate that is irreversibly inhibited[2].
Diagram 1: The multi-step biochemical pathway of AChE inhibition and aging by mevinphos.
Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)
In modern residue analysis, quantifying trace levels of mevinphos in complex agricultural matrices (e.g., lettuce, cole crops) is hindered by matrix effects . Co-eluting organic compounds can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source of a mass spectrometer.
The Causality of the D6 Advantage: Because Mevinphos D6 shares the exact physicochemical properties of native mevinphos (polarity, pKa, and chromatographic retention time), it co-elutes perfectly during Liquid Chromatography (LC). When both compounds enter the ESI source simultaneously, they experience the exact same degree of ion suppression. By calculating the ratio of the native analyte's peak area to the D6 internal standard's peak area, the matrix effect is mathematically canceled out, yielding highly accurate quantification.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure analytical trustworthiness, the following QuEChERS-based extraction protocol utilizes Mevinphos D6 in a self-validating system. The protocol includes a matrix-matched calibration curve to validate absolute recovery against relative quantification.
Step-by-Step Methodology
Step 1: Sample Preparation & Spiking
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Homogenize 10.0 g of the agricultural sample (e.g., crop matrix) in a 50 mL centrifuge tube.
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Critical Step: Spike the homogenate with 50 µL of a 1.0 µg/mL Mevinphos D6 working solution[7]. Allow the sample to equilibrate for 15 minutes. Rationale: Early spiking ensures the IS undergoes the exact same extraction efficiencies and losses as the native analyte.
Step 2: QuEChERS Extraction
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Add 10 mL of LC-MS grade Acetonitrile to the tube. Vortex vigorously for 1 minute.
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Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
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Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.
Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup
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Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA).
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Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
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Transfer the purified supernatant to an autosampler vial.
Step 4: LC-MS/MS Analysis
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Chromatography: Inject 2 µL onto a C18 analytical column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Mass Spectrometry: Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
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Native Mevinphos Transitions: m/z 225.1 → 127.0 (Quantifier), 225.1 → 193.0 (Qualifier).
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Mevinphos D6 Transitions: m/z 231.1 → 133.0 (Quantifier).
Step 5: Self-Validation Check
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Evaluate the absolute peak area of Mevinphos D6 across all samples. If the absolute area drops by >30% compared to a solvent blank, significant matrix suppression is occurring. However, if the calculated concentration of the Quality Control (QC) spike remains within 90-110% accuracy, the IDMS system is successfully validating and correcting for the suppression.
Diagram 2: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow using Mevinphos D6.
Safety, Handling, and Storage
Because Mevinphos D6 is biologically indistinguishable from native mevinphos in vivo, it must be handled with extreme caution. It is highly flammable and harmful if swallowed, inhaled, or absorbed through the skin[7].
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Engineering Controls: All preparation of analytical standards must be conducted inside a certified chemical fume hood.
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PPE: Nitrile gloves, lab coats, and eye protection are mandatory[7].
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Storage: To prevent thermal degradation and hydrolysis of the phosphate ester bond, neat materials and stock solutions of Mevinphos D6 must be stored frozen (< -10 °C)[8].
References
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Mevinphos - Pesticides - Environmental Protection Agency (EPA), epa.gov,[Link]
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Mevinphos: Revised Human Health Risk Assessment. - EPA, epa.gov,[Link]
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Mevinphos - Wikipedia, wikipedia.org,[Link]
-
Mevinphos-d6 (Major) - CRO Splendid Lab Pvt. Ltd., splendidlab.com,[Link]
Sources
- 1. www3.epa.gov [www3.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mevinphos D6 | CAS 2470235-45-9 | LGC Standards [lgcstandards.com]
- 4. Mevinphos - Wikipedia [en.wikipedia.org]
- 5. Mevinphos-d6 (Major) | | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. epa.gov [epa.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. accustandard.com [accustandard.com]
